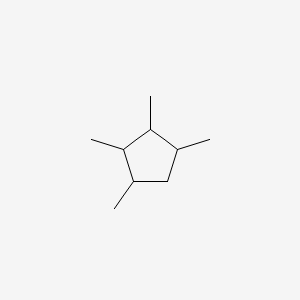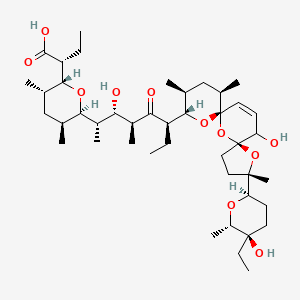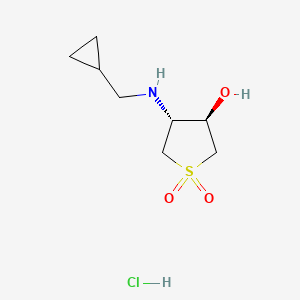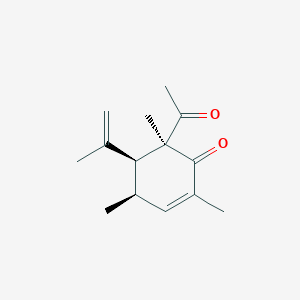
3-Pyridinecarboxylicacid,2,4-diamino-5-cyano-,methylester(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxylicacid,2,4-diamino-5-cyano-,methylester(9CI) is a chemical compound with the molecular formula C8H8N4O2 and a molecular weight of 192.17 . This compound is characterized by the presence of a pyridine ring substituted with amino, cyano, and ester functional groups. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 3-Pyridinecarboxylicacid,2,4-diamino-5-cyano-,methylester(9CI) typically involves multi-step organic reactions. The synthetic routes often start with the functionalization of the pyridine ring, followed by the introduction of amino and cyano groups. The final step usually involves esterification to form the methyl ester. Industrial production methods may vary, but they generally follow similar principles with optimized reaction conditions to maximize yield and purity .
化学反応の分析
3-Pyridinecarboxylicacid,2,4-diamino-5-cyano-,methylester(9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
3-Pyridinecarboxylicacid,2,4-diamino-5-cyano-,methylester(9CI) has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Pyridinecarboxylicacid,2,4-diamino-5-cyano-,methylester(9CI) involves its interaction with specific molecular targets. The amino and cyano groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
3-Pyridinecarboxylicacid,2,4-diamino-5-cyano-,methylester(9CI) can be compared with other pyridine derivatives, such as:
3-Pyridinecarboxylic acid: Lacks the amino and cyano groups, making it less versatile in chemical reactions.
2,4-Diaminopyridine: Does not have the ester and cyano groups, limiting its applications in certain fields.
5-Cyanopyridine: Missing the amino and ester groups, which reduces its potential biological activities.
The presence of multiple functional groups in 3-Pyridinecarboxylicacid,2,4-diamino-5-cyano-,methylester(9CI) makes it unique and valuable for various research applications .
特性
CAS番号 |
73832-93-6 |
|---|---|
分子式 |
C8H8N4O2 |
分子量 |
192.17 g/mol |
IUPAC名 |
methyl 2,4-diamino-5-cyanopyridine-3-carboxylate |
InChI |
InChI=1S/C8H8N4O2/c1-14-8(13)5-6(10)4(2-9)3-12-7(5)11/h3H,1H3,(H4,10,11,12) |
InChIキー |
KGKTVNZNUUCBBH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=CN=C1N)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![benzhydryl (6S,7R)-7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13798659.png)


![3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13798686.png)
![(R)-3,3'-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13798691.png)

![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13798698.png)

